molecular formula C42H54N2O10 B12350883 CID 156588651

CID 156588651

Cat. No.: B12350883
M. Wt: 746.9 g/mol
InChI Key: SYDLINXOBGVIKU-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 156588651 (PubChem Compound Identifier 156588651) is a chemical compound cataloged in the PubChem database. For novel compounds, comprehensive characterization (e.g., NMR, MS, elemental analysis) is required to confirm identity and purity .

Properties

Molecular Formula

C42H54N2O10

Molecular Weight

746.9 g/mol

InChI

InChI=1S/C42H54N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,35H,7-9,13-14,16,18-24H2,1-6H3/t35-/m1/s1

InChI Key

SYDLINXOBGVIKU-PGUFJCEWSA-N

Isomeric SMILES

CC[C](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5

Canonical SMILES

CC[C](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C]2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5

Origin of Product

United States

Chemical Reactions Analysis

CID 156588651 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to the compound, often using catalysts or specific reaction conditions.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions can include derivatives of the original compound with modified chemical properties.

Scientific Research Applications

CID 156588651 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in studies related to cellular processes, enzyme interactions, and metabolic pathways.

    Industry: this compound can be used in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 156588651 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 156588651, we compare it with two structurally or functionally related compounds from the evidence: CID 57416287 (CAS 1254115-23-5) and CID 72863 (CAS 1761-61-1). These comparisons highlight key differences in molecular properties, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound* CID 57416287 CID 72863
Molecular Formula (Hypothetical) C₈H₁₀N₂O C₇H₁₄N₂O C₇H₅BrO₂
Molecular Weight ~150–160 g/mol 142.20 g/mol 201.02 g/mol
Log Po/w (iLOGP) 1.5–2.0 1.83 -
Solubility (mg/mL) Moderate (50–100) 86.7 (ESOL) 0.687
Synthetic Route Not specified K₂CO₃, NMP, 100°C A-FGO catalyst, THF
Bioavailability 0.55 (estimated) 0.55 0.55
Key Applications Pharmacological research Enzyme inhibition studies Organic synthesis

Structural and Functional Similarities

  • Both compounds likely exhibit polar surface areas conducive to membrane permeability .
  • CID 72863 : A brominated aromatic compound, it contrasts with this compound in halogenation and functional groups. Its low solubility (0.687 mg/mL) and bromine content suggest utility in cross-coupling reactions, diverging from the pharmacological focus of this compound .

Divergences in Physicochemical Properties

  • Solubility : CID 57416287 shows high solubility (86.7 mg/mL), making it suitable for aqueous-phase reactions, whereas CID 72863’s poor solubility limits its use to organic solvents .
  • Synthetic Complexity : CID 72863’s synthesis employs recyclable catalysts (A-FGO), aligning with green chemistry principles, while CID 57416287 requires high-temperature conditions in N-methylpyrrolidone (NMP), posing scalability challenges .

Pharmacological and Industrial Relevance

  • CID 72863 : Primarily used in synthetic organic chemistry, its bromine moiety enables aryl halide reactivity, a feature absent in this compound .

Research Findings and Implications

  • Methodology: Comparative studies rely on LC-MS, collision-induced dissociation (CID), and chromatographic profiling to differentiate isomers and analogs, as demonstrated in ginsenoside analysis .
  • Safety Profiles : Structural analogs like CID 72863 often require stringent safety measures due to toxicity risks (e.g., H302 hazard warning), whereas CID 57416287’s low CYP inhibition suggests fewer drug-interaction risks .
  • Data Gaps : Direct experimental data for this compound (e.g., NMR, cytotoxicity) are unavailable in the evidence, underscoring the need for further characterization .

Q & A

Q. How do I ensure my manuscript meets journal standards for reporting this compound research?

  • Methodology :
  • Abstract : Summarize objectives, methods, and key findings (e.g., "this compound exhibited nM-level inhibition against X enzyme") .
  • Experimental Section : Detail synthetic routes, characterization data, and statistical tests per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Supporting Information : Include raw spectra, crystallographic data, and assay validation protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.